5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dichlorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the isoxazole ring . The reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II) in a (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride
- 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid
- 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid
Uniqueness
5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential biological activities compared to other isoxazole derivatives .
Properties
Molecular Formula |
C10H5Cl2NO3 |
---|---|
Molecular Weight |
258.05 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-2-1-3-6(12)9(5)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15) |
InChI Key |
KSKSEOVJJXYYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)C(=O)O)Cl |
Origin of Product |
United States |
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